molecular formula C6H6N4O B1417453 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 314021-93-7

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Cat. No.: B1417453
CAS No.: 314021-93-7
M. Wt: 150.14 g/mol
InChI Key: JAFSZKZHCNWJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, which are essential for cell cycle progression. Additionally, this compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time, necessitating periodic replenishment in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its role as a CDK2 inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in cell cycle regulation and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its affinity for these transporters, which can affect its overall efficacy and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the delivery and distribution of this compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s activity is influenced by its ability to localize to specific compartments within the cell, which is facilitated by targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s function and therapeutic efficacy.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFSZKZHCNWJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349728
Record name 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314021-93-7
Record name 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.